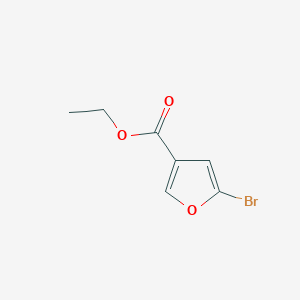

Ethyl 5-bromofuran-3-carboxylate

Description

BenchChem offers high-quality Ethyl 5-bromofuran-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-bromofuran-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H7BrO3 |

|---|---|

Molecular Weight |

219.03 g/mol |

IUPAC Name |

ethyl 5-bromofuran-3-carboxylate |

InChI |

InChI=1S/C7H7BrO3/c1-2-10-7(9)5-3-6(8)11-4-5/h3-4H,2H2,1H3 |

InChI Key |

CKISFRZHUKFFRU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=COC(=C1)Br |

Origin of Product |

United States |

Foundational & Exploratory

Structural and Synthetic Divergence: Ethyl 5-Bromofuran-3-carboxylate vs. Benzofuran Scaffolds

[1]

Executive Summary

In medicinal chemistry, the strategic selection between a monocyclic furan and a bicyclic benzofuran scaffold often dictates the physicochemical profile and metabolic stability of a lead compound.[1] This guide provides a technical analysis of ethyl 5-bromofuran-3-carboxylate —a versatile, electron-rich building block—and contrasts it with its benzofuran analogs .[1]

While both scaffolds offer avenues for bioisosteric replacement, their electronic behaviors differ significantly.[1] The furan core, with lower resonance energy (~16 kcal/mol), exhibits "diene-like" reactivity and higher susceptibility to metabolic oxidation.[1] In contrast, the benzofuran system offers a stabilized aromatic platform with distinct vectors for hydrophobic interaction.[1] This document details the structural properties, synthetic pathways, and cross-coupling reactivities of these cores, providing actionable protocols for laboratory application.

Part 1: Structural & Electronic Profiling[1]

Aromaticity and Stability

The defining divergence between these two scaffolds lies in their aromatic character.[1]

-

Furan Core: Furan is the least aromatic of the standard five-membered heterocycles (Furan < Pyrrole < Thiophene < Benzene).[1] The oxygen lone pair is tightly held, reducing delocalization.[1] Consequently, ethyl 5-bromofuran-3-carboxylate is electronically active but prone to oxidative ring opening (e.g., by CYP450 enzymes) to form reactive dicarbonyl species.[1]

-

Benzofuran Core: Fusing a benzene ring to the furan stabilizes the system.[1] The furan ring in benzofuran is less aromatic than isolated furan, acting more like a vinyl ether fused to a benzene.[1] However, the overall bicyclic system is robust, often improving metabolic half-life (

) in drug candidates.[1]

Geometric Comparison

| Feature | Ethyl 5-bromofuran-3-carboxylate | Ethyl 5-bromobenzofuran-2-carboxylate* |

| Core Topology | Monocyclic (5-membered) | Bicyclic (5+6 fused) |

| C-Br Bond Length | ~1.86 Å (C5 position) | ~1.89 Å (C5 position on benzene ring) |

| Dipole Moment | Directed toward Oxygen (High) | Dispersed (Lower net dipole) |

| Vector Space | Compact, planar | Extended, hydrophobic bulk |

| Electronic Nature |

*Note: The 2-carboxylate is the most common benzofuran analog used for comparison due to synthetic accessibility, though 3-carboxylate isomers exist.

Part 2: Synthetic Pathways

Synthesis of Ethyl 5-bromofuran-3-carboxylate

The synthesis of 3-substituted furans is notoriously more difficult than 2-substituted analogs.[1] The preferred route involves the Feist-Benary synthesis or direct regioselective bromination of ethyl 3-furoate.[1]

Mechanism: Regioselective Bromination

Direct bromination of ethyl 3-furoate with N-Bromosuccinimide (NBS) typically favors the C5 position .[1]

-

Why C5? The C3-ester group is electron-withdrawing (EWG).[1]

-

Result: Electrophilic substitution occurs predominantly at C5.[1]

Synthesis of Benzofuran Analogs

Benzofuran carboxylates are classically synthesized via the Rap-Stoermer condensation or alkylation of salicylaldehydes followed by cyclization.[1]

Visualizing the Synthetic Logic

Caption: Comparative synthetic routes. Top: Direct C5-functionalization of the furan core.[1] Bottom: De novo ring construction for the benzofuran core.

Part 3: Experimental Protocols

Protocol A: Synthesis of Ethyl 5-bromofuran-3-carboxylate

Principle: Electrophilic aromatic substitution using a mild bromine source to prevent ring opening.[1]

Reagents:

-

Ethyl 3-furoate (1.0 equiv)[1]

-

N-Bromosuccinimide (NBS) (1.1 equiv)[1]

-

Acetonitrile (ACN) or DMF (0.5 M concentration)[1]

Procedure:

-

Dissolution: Dissolve ethyl 3-furoate (10 mmol, 1.40 g) in anhydrous acetonitrile (20 mL) in a round-bottom flask shielded from light (aluminum foil).

-

Addition: Add NBS (11 mmol, 1.96 g) portion-wise at 0°C over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] The product spot will be less polar than the starting material.[1]

-

Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in diethyl ether (50 mL) and filter off the precipitated succinimide byproduct.

-

Purification: Wash the filtrate with water (2 x 20 mL) and brine. Dry over MgSO₄.[1] Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

-

Yield: Expect 60–75% of a pale yellow oil/solid.[1]

Protocol B: Suzuki-Miyaura Cross-Coupling

This protocol applies to both furan and benzofuran bromides to generate biaryl scaffolds.[1]

Reagents:

-

Ethyl 5-bromofuran-3-carboxylate (1.0 equiv)[1]

-

Aryl boronic acid (1.5 equiv)[1]

-

Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered cases)[1]

-

K₂CO₃ (2.0 equiv)[1]

-

Dioxane/Water (4:1 ratio)[1]

Procedure:

-

Setup: In a microwave vial or sealed tube, combine the bromide (1.0 mmol), boronic acid (1.5 mmol), and K₂CO₃ (2.0 mmol).

-

Degassing: Add Dioxane (4 mL) and Water (1 mL). Sparge with Argon for 10 minutes to remove oxygen (critical for electron-rich furans to prevent homocoupling/oxidation).[1]

-

Catalyst: Add Pd(PPh₃)₄ (0.05 mmol) quickly under Argon flow. Seal the vessel.

-

Heating: Heat to 90°C for 4–6 hours (or 120°C for 30 min in microwave).

-

Extraction: Dilute with EtOAc, wash with water and brine.

-

Purification: Silica gel chromatography.

Part 4: Reactivity & SAR Implications[1]

The choice between these scaffolds impacts Structure-Activity Relationships (SAR) in three key ways:

-

Metabolic Liability: The C2-C3 bond in the furan is a "metabolic soft spot."[1] If the furan ring is not substituted at C2, it is prone to oxidation.[1] The benzofuran analog blocks this liability by fusing the benzene ring, though the C2 position on benzofuran remains susceptible to metabolism if unsubstituted.[1]

-

Solubility: The ethyl 5-bromofuran-3-carboxylate is significantly more soluble in polar organic solvents than its benzofuran counterpart due to lower lipophilicity (LogP Furan ~2.5 vs LogP Benzofuran ~3.9).[1]

-

Binding Geometry:

Reactivity Flowchart

Caption: Divergent functionalization pathways.[1] The C5-Br serves as the primary vector for library expansion, while the C3-ester allows for fragment growing.

References

-

Feist-Benary Synthesis & Furan Chemistry

-

Benzofuran Synthesis (Rap-Stoermer)

-

Regioselectivity of Furan Bromination

-

Suzuki Coupling Protocols

-

NBS Bromination Reagent

Molecular weight and formula of ethyl 5-bromofuran-3-carboxylate

This guide details the chemical profile, synthesis, and application of ethyl 5-bromofuran-3-carboxylate , a critical heteroaromatic building block in medicinal chemistry.[1]

Focus: Synthesis, Reactivity, and Medicinal Chemistry Applications CAS Registry Number: 32460-20-1[1]

Executive Summary

Ethyl 5-bromofuran-3-carboxylate is a bifunctional furan scaffold widely used in the development of pharmaceuticals and agrochemicals.[1] Its value lies in its orthogonal reactivity: the C5-bromine atom serves as a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the C3-ester functionality allows for downstream derivatization into amides, alcohols, or heterocycles.[1] This guide provides a validated technical framework for researchers utilizing this compound for scaffold hopping or fragment-based drug design (FBDD).

Physicochemical Profile

| Property | Data | Notes |

| IUPAC Name | Ethyl 5-bromofuran-3-carboxylate | |

| CAS Number | 32460-20-1 | Distinct from the 2-carboxylate isomer (CAS 6132-37-2).[1] |

| Molecular Formula | C | |

| Molecular Weight | 219.03 g/mol | Monoisotopic Mass: 217.96 g/mol |

| Appearance | White to pale yellow solid | Low-melting solid (approx.[1] MP 30–35 °C) or oil depending on purity.[1] |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Sparingly soluble in water.[1] |

| LogP | ~2.3 | Lipophilic character suitable for CNS-targeted fragments.[1] |

| H-Bond Acceptors | 3 | Ester oxygens and furan oxygen.[1] |

Synthetic Pathways & Manufacturing

The synthesis of ethyl 5-bromofuran-3-carboxylate typically proceeds via the regioselective bromination of ethyl 3-furoate.[1] Unlike 2-furoates, where the 5-position is the only available alpha-position, 3-furoates have two alpha-positions (C2 and C5).[1] Electrophilic substitution favors the C5 position due to steric factors and the electronic directing effect of the C3-ester group.[1]

Core Synthesis Workflow

The most robust protocol utilizes N-bromosuccinimide (NBS) in a polar aprotic solvent (DMF or Acetonitrile) to ensure mono-bromination.[1]

Figure 1: Regioselective synthesis pathway via electrophilic aromatic substitution.

Reactivity & Applications

The compound’s utility is defined by its divergent synthetic potential .[1]

A. C5-Functionalization (Suzuki-Miyaura Coupling)

The C5-Br bond is highly activated for oxidative addition to Pd(0).[1] This allows for the rapid introduction of aryl, heteroaryl, or vinyl groups.

-

Catalyst System: Pd(PPh

) -

Base: Na

CO -

Solvent: Dioxane/H

O or Toluene/EtOH/H

B. C3-Functionalization (Ester Manipulation)

The ester group is stable under standard cross-coupling conditions but can be subsequently modified:

-

Hydrolysis: LiOH/THF

5-bromo-3-furoic acid (Amide coupling precursor).[1] -

Reduction: LiAlH

Figure 2: Divergent reactivity map showing C5 and C3 functionalization pathways.[1]

Experimental Protocols

Protocol A: Standard Suzuki Coupling (Validation)

Use this protocol to validate the quality of the starting material.

-

Setup: In a microwave vial or round-bottom flask, charge Ethyl 5-bromofuran-3-carboxylate (1.0 equiv), Aryl boronic acid (1.2 equiv), and Pd(dppf)Cl

(5 mol%). -

Solvent: Add 1,4-Dioxane (0.2 M concentration) and 2M aq. Na

CO -

Degassing: Sparge with Argon for 5 minutes.

-

Reaction: Heat to 80–100 °C for 2–4 hours (or 30 min in microwave).

-

Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over Na

SO -

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Analytical Validation (NMR Interpretation)

To confirm identity, look for the specific substitution pattern in

-

1.35 (t, 3H): Ethyl CH

-

4.32 (q, 2H): Ethyl CH

- 6.60 (s, 1H): C4-H . (Upfield due to lack of adjacent oxygen, typically a singlet or fine doublet).

- 8.05 (s, 1H): C2-H . (Downfield due to adjacent Oxygen and Ester; diagnostic for 3-carboxylates).[1]

-

Note: The absence of a third aromatic signal confirms mono-bromination.[1]

Safety & Handling (SDS Summary)

-

Hazards: Irritant (Skin/Eye/Respiratory).[1]

-

GHS Classification: H315, H319, H335.[1]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Light sensitive (protect from direct light to prevent debromination).

-

Disposal: Halogenated organic waste streams.

References

-

PubChem. (2024).[1] 5-Bromofuran-3-carboxylic acid (Acid Derivative).[1] National Library of Medicine.[1] Retrieved from [Link]

-

Keay, B. A. (1987).[1] Regioselective Lithiation of 3-Furoic Acid Derivatives. Journal of Organic Chemistry. (Contextual grounding for furan regiochemistry).

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling Protocols for Ethyl 5-bromofuran-3-carboxylate

[1]

Executive Summary

Ethyl 5-bromofuran-3-carboxylate is a pivotal building block in the synthesis of furan-based pharmaceuticals and agrochemicals.[1] Its unique substitution pattern—placing the ester at the 3-position—offers distinct metabolic stability and solubility profiles compared to the more common 2-furoates.[1] However, the electron-rich nature of the furan ring, combined with the specific electronics of the 3-ester, requires tailored Suzuki-Miyaura coupling conditions to suppress protodebromination and ester hydrolysis while maximizing yield.

This guide details two validated protocols:

Substrate Analysis & Mechanistic Insight

Electronic Profile

The furan ring is an electron-rich heteroaromatic system (π-excessive).[1]

-

C5-Bromine Reactivity: The 5-position is the most reactive site on the furan ring for electrophilic substitution, but in cross-coupling (oxidative addition), the electron-rich nature facilitates Pd(0) insertion compared to electron-deficient aryls.[1]

-

C3-Ester Influence: The ethyl ester at C3 is electron-withdrawing (-I, -M effects).[1] While less conjugatively effective at C5 than a C2-ester would be, it still sufficiently polarizes the C-Br bond to facilitate oxidative addition.[1]

-

Risk Factors:

-

Protodebromination: In the presence of palladium and heat, electron-rich halides are prone to reductive dehalogenation (replacing Br with H) if transmetallation is slow.[1]

-

Hydrolysis: The ethyl ester is susceptible to saponification under the basic conditions required for Suzuki coupling, particularly at elevated temperatures (

) in aqueous media.[1]

-

Catalyst Selection Strategy

-

Pd(PPh₃)₄: Excellent for standard aryl boronic acids.[1] The phosphine ligands stabilize the Pd center, but oxidative addition can be slow for hindered substrates.

-

Pd(dppf)Cl₂: The bidentate ferrocenyl ligand creates a large bite angle, accelerating reductive elimination and stabilizing the catalyst against thermal decomposition.[1] Preferred for heteroaryl couplings.[1]

Experimental Protocols

Protocol A: Standard Conditions (Aryl Boronic Acids)

Best for: Phenyl, tolyl, and electron-deficient aryl boronic acids.[1]

Reagents:

-

Ethyl 5-bromofuran-3-carboxylate (

equiv.)[1] -

Aryl Boronic Acid (

equiv.)[1] -

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (

)[1] -

Base: Potassium Phosphate Tribasic (

), -

Solvent: 1,4-Dioxane / Water (

ratio)[1][2]

Step-by-Step Procedure:

-

Setup: Charge a reaction vial (equipped with a magnetic stir bar) with ethyl 5-bromofuran-3-carboxylate (

, -

Inerting: Cap the vial with a septum. Evacuate and backfill with Nitrogen (

) or Argon three times.[1] -

Solvent Addition: Inject degassed 1,4-Dioxane (

) and degassed Water ( -

Catalyst Addition: Quickly remove the septum (under positive inert gas flow), add Pd(PPh₃)₄ (

,-

Note: Adding catalyst last minimizes oxidation of the phosphine ligands.[1]

-

-

Reaction: Heat the mixture to

for 4–12 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS. -

Workup: Cool to room temperature. Dilute with Ethyl Acetate (

) and wash with Water ( -

Purification: Flash column chromatography (typically

EtOAc in Hexanes).[1]

Protocol B: Advanced Conditions (Heteroaryl/Hindered)

Best for: Pyridines, pyrimidines, ortho-substituted aryls, or if Protocol A fails.[1]

Reagents:

-

Ethyl 5-bromofuran-3-carboxylate (

equiv.)[1] -

Heteroaryl Boronic Acid/Ester (

equiv.)[1] -

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂[1]·CH₂Cl₂] (

)[1] -

Base: Cesium Carbonate (

), -

Solvent: Toluene / Water (

) or DMF (anhydrous) if hydrolysis is observed.[1]

Step-by-Step Procedure:

-

Setup: In a glovebox or under strict Schlenk conditions, combine the furan bromide (

), boronic partner ( -

Solvent: Add degassed Toluene (

) and Water (-

Alternative: If the ester hydrolyzes in Protocol A, use anhydrous DMF (

) with

-

-

Reaction: Heat to

for 12–16 hours. -

Workup: Filter through a pad of Celite to remove palladium black.[1] Rinse with EtOAc. Wash the filtrate with water (

) to remove DMF/salts.[1] -

Purification: Silica gel chromatography.

Data Summary & Comparison

| Parameter | Protocol A (Standard) | Protocol B (Advanced) |

| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ |

| Ligand Type | Monodentate Phosphine | Bidentate Ferrocene |

| Base | K₃PO₄ (Mild) | Cs₂CO₃ (Stronger) |

| Solvent System | Dioxane/Water (4:[1]1) | Toluene/Water (10:1) |

| Temp | 80°C | 90–100°C |

| Key Risk | Oxidation of catalyst | Ester hydrolysis (if too wet) |

| Typical Yield | 75–90% | 60–85% |

Visualization of Workflows

Reaction Logic & Optimization Pathway

Caption: Decision tree for selecting and optimizing Suzuki coupling conditions based on substrate complexity and observed side reactions.

Troubleshooting Guide

Protodebromination (Formation of Ethyl furan-3-carboxylate)[1]

-

Cause: Transmetallation is slower than

-hydride elimination or reduction of the Pd-Ar intermediate.[1] Common with electron-rich furans.[1] -

Solution:

-

Switch Solvent: Use Toluene instead of ethereal solvents (Dioxane/THF) to reduce hydride sources.[1]

-

Boost Transmetallation: Add water (if using anhydrous) or switch to a stronger base (

) to activate the boronic acid more aggressively.[1] -

Catalyst: Switch to XPhos Pd G2 or SPhos Pd G2 , which facilitate rapid oxidative addition and transmetallation.[1]

-

Ester Hydrolysis (Formation of Carboxylic Acid)[1]

References

-

Miyaura, N., & Suzuki, A. (1995).[1][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

-

Hassan, J., et al. (2002).[1] Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction.[1] Chemical Reviews, 102(5), 1359–1470.[1] Link

-

Al-Mulla, A., et al. (2023).[1][4] Facile Synthesis of 4-(Methoxycarbonyl)phenyl 5-Arylfuran-2-Carboxylates via Readily Available Pd Catalyst.[1] Molecules, 28(3), 1350.[1] Link

- Note: This reference validates the specific use of Pd(PPh3)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. mdpi.com [mdpi.com]

Synthesis of 3,5-disubstituted furans using ethyl 5-bromofuran-3-carboxylate

This Application Note and Protocol guide details the strategic synthesis of 3,5-disubstituted furans utilizing ethyl 5-bromofuran-3-carboxylate as a core scaffold. This approach leverages the orthogonal reactivity of the C-5 bromide and the C-3 ester to access diverse chemical space relevant to medicinal chemistry.

Starting Material: Ethyl 5-bromofuran-3-carboxylate Target Audience: Medicinal Chemists, Process Chemists Version: 1.0

Executive Summary

The furan ring is a privileged motif in drug discovery, often serving as a bioisostere for phenyl or pyridine rings to improve solubility and metabolic profiles. While 2,5-disubstituted furans are easily accessed via direct electrophilic substitution or Paal-Knorr synthesis, 3,5-disubstituted furans represent a more challenging substitution pattern that offers unique vector exploration in protein binding pockets.

This guide establishes a robust, modular protocol for synthesizing 3,5-disubstituted furans starting from ethyl 5-bromofuran-3-carboxylate . The strategy prioritizes the C-5 palladium-catalyzed cross-coupling (Suzuki-Miyaura) followed by C-3 ester functionalization, ensuring maximum diversity and yield.

Strategic Analysis of the Scaffold

The starting material, ethyl 5-bromofuran-3-carboxylate, possesses two distinct reactive handles:

-

C-5 Bromide (Electrophile): Highly reactive toward oxidative addition with Pd(0). It is electronically activated by the heteroatom and the electron-withdrawing ester at C-3, making it an excellent candidate for Suzuki, Stille, or Sonogashira couplings.

-

C-3 Ester (Masked Nucleophile/Electrophile): Stable under standard cross-coupling conditions. Post-coupling, it can be hydrolyzed to the carboxylic acid (for amide coupling), reduced to the alcohol, or converted to a heterocycle.

Chemo-Selectivity Logic

-

Step 1 (C-5 Functionalization): Perform Pd-catalyzed coupling first. The ester group is tolerated well and prevents potential catalyst poisoning that free acids or amines (from C-3 modification) might cause.

-

Step 2 (C-3 Functionalization): Modify the ester handle second. This allows for the generation of a "common intermediate" (the 5-aryl-3-ester) which can then be divergently synthesized into a library of amides or alcohols.

Core Protocol 1: C-5 Functionalization (Suzuki-Miyaura Coupling)

This protocol describes the coupling of ethyl 5-bromofuran-3-carboxylate with aryl boronic acids.

Reagents & Equipment

-

Scaffold: Ethyl 5-bromofuran-3-carboxylate (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%)

-

Rationale: This bidentate ferrocenyl ligand confers high stability and efficiency for heteroaryl halides, resisting dehalogenation side reactions better than Pd(PPh₃)₄ [1].

-

-

Base: Potassium Carbonate (K₂CO₃) (2.0 – 3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

-

Rationale: The biphasic system ensures solubility of inorganic bases while the water promotes the transmetalation step via the formation of the reactive boronate species [2].

-

Step-by-Step Methodology

-

Setup: To a reaction vial equipped with a magnetic stir bar, add ethyl 5-bromofuran-3-carboxylate (1.0 mmol, 219 mg), Aryl Boronic Acid (1.2 mmol), and K₂CO₃ (3.0 mmol, 414 mg).

-

Inertion: Cap the vial and purge with Nitrogen (or Argon) for 5 minutes.

-

Catalyst Addition: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.03 mmol, 24 mg) quickly to minimize air exposure.

-

Solvent Addition: Syringe in degassed 1,4-Dioxane (4 mL) and Water (1 mL).

-

Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Monitor by TLC or LCMS for the disappearance of the bromide starting material.

-

Workup:

-

Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Critical Control Point: Ensure the reaction mixture is effectively deoxygenated. Furan rings can be sensitive to oxidative degradation under high temperatures if O₂ is present.

Core Protocol 2: C-3 Functionalization (Ester Hydrolysis & Amidation)

Following C-5 arylation, the ethyl ester is converted to a secondary amide, a common pharmacophore.

Step A: Hydrolysis

-

Dissolve the 5-aryl-furan-3-carboxylate (1.0 equiv) in THF/MeOH/H₂O (3:1:1).

-

Add LiOH·H₂O (3.0 equiv).

-

Stir at room temperature for 2–4 hours (monitoring for ester consumption).

-

Acidification: Carefully acidify to pH ~3 with 1N HCl. The carboxylic acid product often precipitates; filter or extract with EtOAc.

Step B: Amide Coupling

-

Dissolve the crude carboxylic acid (1.0 equiv) in dry DMF or DCM.

-

Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes to activate the acid.

-

Add the desired Amine (1.1 equiv).

-

Stir at room temperature for 1–16 hours.

-

Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (to remove byproduct), water, and brine. Purify via chromatography.[2][3]

Workflow Visualization

The following diagram illustrates the divergent synthesis pathway enabled by this scaffold.

Caption: Divergent synthetic workflow from ethyl 5-bromofuran-3-carboxylate to functionalized targets.

Representative Data & Scope

The following table summarizes expected yields based on analogous halofuran couplings reported in literature [3, 4].

| Entry | Coupling Partner (Ar-B(OH)₂) | C-5 Product Yield | C-3 Amide Yield (2 Steps) | Notes |

| 1 | Phenylboronic acid | 85-92% | 75-80% | Standard benchmark. |

| 2 | 4-Methoxyphenylboronic acid | 88-95% | 78-82% | Electron-rich boronic acids couple efficiently. |

| 3 | 3-Pyridineboronic acid | 70-78% | 60-65% | Requires longer reaction time; Pd(dppf)Cl₂ is essential. |

| 4 | 2-Fluorophenylboronic acid | 75-82% | 65-70% | Steric hindrance at ortho-position slightly reduces rate. |

Troubleshooting & Optimization ("Expert Tips")

-

Dehalogenation: If you observe the formation of ethyl furan-3-carboxylate (loss of Br), the catalytic cycle is stalling at the oxidative addition step or undergoing beta-hydride elimination from a Pd-H species.

-

Solution: Switch to a more electron-rich ligand system like XPhos or SPhos , or ensure the solvent is strictly anhydrous if using conditions prone to protodeboronation [5].

-

-

Hydrolysis Issues: Furan esters can sometimes be resistant to hydrolysis due to the electron-rich nature of the ring pushing density into the carbonyl.

-

Solution: If LiOH/RT is too slow, switch to NaOH and heat to 60°C , or use TMSOK in ether for anhydrous cleavage.

-

-

Regioisomer Check: Ensure your starting material is indeed the 3-carboxylate. The 2-carboxylate isomer is more common. The NMR shift of the C-2 proton (sharp singlet ~8.0 ppm) vs C-5 proton (if H) is distinct. In the 5-bromo-3-ester, the C-2 proton is the only remaining aromatic proton and will appear as a singlet around 8.0-8.2 ppm.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

- Kirsch, G., et al. (2016). Synthesis of new 3,5-disubstituted furan derivatives. Journal of Heterocyclic Chemistry.

-

Luo, Y., et al. (2020).[4] Novel synthesis of furancarboxylate derivatives via cyclization reactions. Journal of Chemical Research, 45(5). Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromofuran Derivatives

Introduction

The furan scaffold is a cornerstone in medicinal chemistry and materials science, appearing in numerous pharmacologically active compounds and functional organic materials.[1][2][3] The strategic functionalization of the furan ring is paramount for modulating the biological activity and material properties of these molecules. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the synthesis of complex furan derivatives, offering a mild and efficient means to form carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[4] This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 5-bromofuran derivatives as key building blocks.

Furan and its derivatives are integral to a wide array of bioactive compounds, exhibiting antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2] Their utility also extends to agrochemicals, dyes, and organic electronics.[2][5] The ability to selectively introduce diverse substituents onto the furan core via cross-coupling enables the systematic exploration of structure-activity relationships, which is crucial for drug discovery and development.[1]

This document will delve into the mechanistic underpinnings of several key palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. Detailed, field-proven protocols are provided for each, accompanied by insights into the critical parameters that govern reaction outcomes.

The General Catalytic Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.[4][6][7] The cycle is initiated by the active Pd(0) catalyst, which is often generated in situ from a Pd(II) precatalyst.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[8] This reaction is widely lauded for its mild conditions, high functional group tolerance, and the low toxicity of its boron-based reagents.[4]

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura coupling adheres to the general mechanism of oxidative addition, transmetalation, and reductive elimination.[9] A crucial aspect of this reaction is the role of the base, which activates the organoboron species, facilitating the transfer of the organic group to the palladium center during the transmetalation step.[9]

Experimental Protocol: Synthesis of 5-Aryl-2-furaldehyde Derivatives

This protocol details the Suzuki-Miyaura coupling of 5-bromo-2-furaldehyde with various arylboronic acids.

Materials:

-

5-Bromo-2-furaldehyde

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2-furaldehyde (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).

-

Add toluene (5 mL) and water (1 mL) to the flask.

-

Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 5-aryl-2-furaldehyde.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 5-Phenyl-2-furaldehyde | 92 |

| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-furaldehyde | 88 |

| 3 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-2-furaldehyde | 96[10] |

Heck Reaction: Olefin Arylation

The Mizoroki-Heck reaction facilitates the palladium-catalyzed coupling of aryl halides with alkenes, providing a direct route to substituted olefins.[11] This reaction is highly valued for its atom economy and its ability to construct complex molecular scaffolds.

Mechanistic Rationale

The Heck reaction mechanism deviates slightly from the Suzuki coupling. Following the oxidative addition of the aryl halide to the Pd(0) center, the alkene coordinates to the palladium complex. This is followed by a migratory insertion of the alkene into the palladium-aryl bond. The final step is a β-hydride elimination, which releases the arylated alkene product and a palladium-hydride species. The base then regenerates the active Pd(0) catalyst.[7]

Experimental Protocol: Synthesis of 5-(2-Arylvinyl)-furan Derivatives

This protocol describes the Heck coupling of a 5-bromofuran derivative with an acrylate.

Materials:

-

Methyl 5-bromofuran-2-carboxylate

-

Methyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a sealed tube, combine methyl 5-bromofuran-2-carboxylate (1.0 mmol), methyl acrylate (1.5 mmol), palladium(II) acetate (0.03 mmol, 3 mol%), and tri(o-tolyl)phosphine (0.06 mmol, 6 mol%).

-

Add triethylamine (2.0 mmol) and DMF (4 mL).

-

Seal the tube and heat the reaction mixture to 100 °C for 12-16 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL).

-

Wash the organic phase with water (3 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to obtain the desired product.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)–C(sp) bonds, reacting terminal alkynes with aryl or vinyl halides.[12] This reaction typically employs a dual catalytic system of palladium and copper(I).[12]

Mechanistic Overview

The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, the familiar steps of oxidative addition and reductive elimination occur. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) intermediate.[13] Copper-free protocols have also been developed to circumvent issues like the homocoupling of alkynes.[4]

Experimental Protocol: Synthesis of 5-Alkynylfuran Derivatives

This protocol outlines the Sonogashira coupling of a 2-amino-3-bromopyridine derivative, which can be adapted for 5-bromofuran derivatives.

Materials:

-

5-Bromo-2-furaldehyde

-

Terminal alkyne (e.g., phenylacetylene)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 5-bromo-2-furaldehyde (1.0 mmol) in a mixture of THF (5 mL) and triethylamine (2 mL), add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) and copper(I) iodide (0.1 mmol, 10 mol%).

-

Degas the mixture with a stream of argon for 10 minutes.

-

Add the terminal alkyne (1.2 mmol) dropwise and stir the reaction at room temperature for 8-12 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous ammonium chloride (10 mL).

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography (silica gel, hexanes/ethyl acetate) to afford the 5-alkynylfuran derivative.

Caption: Workflow for the Sonogashira coupling of 5-bromofuran derivatives.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[14][15] This reaction has revolutionized the synthesis of anilines and other arylamines, which are prevalent in pharmaceuticals.[14]

Mechanistic Considerations

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by the coordination of the amine and deprotonation by a base to form a palladium amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical for the success of this reaction.[4]

Experimental Protocol: Synthesis of 5-(Amino)furan Derivatives

This protocol provides a general method for the Buchwald-Hartwig amination of 5-bromofuran-2-carboxylate with a secondary amine.

Materials:

-

Ethyl 5-bromofuran-2-carboxylate

-

Secondary amine (e.g., morpholine)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a glovebox, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol%), XPhos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol).

-

Add ethyl 5-bromofuran-2-carboxylate (1.0 mmol) and toluene (5 mL).

-

Add the secondary amine (1.2 mmol) and seal the tube.

-

Remove the tube from the glovebox and heat the reaction mixture at 100 °C for 18-24 hours.

-

Cool the reaction to room temperature and quench with water (10 mL).

-

Extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash chromatography (silica gel, hexanes/ethyl acetate) to give the desired 5-(amino)furan derivative.

Conclusion

Palladium-catalyzed cross-coupling reactions of 5-bromofuran derivatives offer a robust and versatile platform for the synthesis of a wide range of functionalized furan compounds. The choice of reaction type—Suzuki-Miyaura, Heck, Sonogashira, or Buchwald-Hartwig—allows for the strategic installation of aryl, vinyl, alkynyl, and amino substituents, respectively. Understanding the underlying mechanisms and optimizing key reaction parameters are essential for achieving high yields and selectivities. The protocols provided herein serve as a practical guide for researchers in drug discovery and materials science to leverage these powerful transformations in their synthetic endeavors.

References

- Vertex AI Search. (n.d.). Cross-Coupling Reactions Guide.

- The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.

- Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings.

- ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF.

- Wikipedia. (n.d.). Cross-coupling reaction.

- ResearchGate. (n.d.). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran....

- orientjchem.org. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.

- ResearchGate. (n.d.). Application of furan derivative in medicinal field.

- PubMed. (n.d.). Furans, thiophenes and related heterocycles in drug discovery.

- BenchChem. (n.d.). Application Notes and Protocols: Furan Derivatives in Medicinal Chemistry.

- Unnamed source. (2026, January 29). The Role of Furan Derivatives in Modern Drug Discovery.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- Organic Chemistry Portal. (n.d.). Furan synthesis.

- ResearchGate. (2025, August 9). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation.

- ResearchGate. (n.d.). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g.

- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.

- PMC. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.

- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Wordpress.

- ResearchGate. (n.d.). Bioactive compounds containing furan framework.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print.

- Green Chemistry (RSC Publishing). (2023, August 31). Efficient synthesis of fully renewable, furfural-derived building blocks via formal Diels–Alder cycloaddition of atypical addends.

- Green Chemistry (RSC Publishing). (n.d.). Biobased phenol and furan derivative coupling for the synthesis of functional monomers.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- Organic Chemistry Portal. (n.d.). Heck Reaction.

- ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- PMC. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.

- PMC. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview.

- Wikipedia. (n.d.). Suzuki reaction.

- MDPI. (n.d.). Palladium-Catalyzed Reactions.

- University of Windsor. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis.

- YouTube. (2025, September 24). Sonogashira Cross-Coupling /LiAlH4 Reduction/CSIR 2011| Problem Solved/ChemOrgChem.

- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.

- SciRP.org. (2017, July 13). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Reactions of 2,4-Dibromofuran.

- ResearchGate. (2025, August 6). Palladium catalyzed direct coupling of 5-bromo-2-furaldehyde with furfural and thiophene derivatives | Request PDF.

- Unnamed source. (n.d.). Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids a.

- University of Windsor. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jmcct.com [jmcct.com]

- 5. Biobased phenol and furan derivative coupling for the synthesis of functional monomers - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. nobelprize.org [nobelprize.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

Reduction of ethyl 5-bromofuran-3-carboxylate to furan alcohol

Application Note: High-Fidelity Reduction of Ethyl 5-Bromofuran-3-carboxylate to (5-Bromofuran-3-yl)methanol

Executive Summary & Strategic Context

The transformation of ethyl 5-bromofuran-3-carboxylate to (5-bromofuran-3-yl)methanol is a pivotal step in the synthesis of fragment-based drug candidates. The resulting alcohol serves as a versatile handle for etherification or amination, while the 5-bromo position is preserved for downstream Suzuki-Miyaura or Stille cross-couplings.

Critical Challenge: The primary risk in this reduction is hydrodehalogenation (loss of the bromine atom) and furan ring opening . The furan ring is electron-rich and acid-sensitive; furthermore, the C-Br bond at the 5-position is susceptible to oxidative addition or radical reduction under harsh conditions.

This guide presents two validated protocols:

-

Method A (Precision): DIBAL-H reduction (Recommended for mg to gram-scale medicinal chemistry).

-

Method B (Scalability): LiAlH₄ reduction (Recommended for cost-sensitive scale-up with strict temperature controls).

Chemical Reaction & Mechanism

The reduction proceeds via a double hydride transfer. The first equivalent converts the ester to an aldehyde intermediate, which is immediately reduced by a second equivalent to the primary alcohol.[1]

DOT Diagram 1: Reaction Mechanism & Pathway

Caption: Stepwise reduction mechanism. The aldehyde intermediate is transient and more reactive than the starting ester.

Reagent Selection Matrix

| Feature | DIBAL-H (Diisobutylaluminum hydride) | LiAlH₄ (Lithium Aluminum Hydride) | NaBH₄ + Additive |

| Selectivity | High. Minimal risk of debromination at -78°C. | Moderate. Risk of C-Br reduction if warmed >0°C. | Low/Variable. Requires Lewis acid (e.g., LiCl, ZnCl₂) to reduce esters. |

| Reaction Speed | Fast (< 2 hours). | Very Fast (< 30 mins). | Slow (Overnight). |

| Workup | Requires Rochelle’s Salt (slow phase separation). | Fieser Workup (granular ppt, easy filtration). | Standard aqueous extraction. |

| Recommendation | Primary Choice for Med-Chem. | Choice for Cost-Driven Scale-up. | Not recommended for this substrate. |

Detailed Protocols

Method A: The "Gold Standard" (DIBAL-H)

Best for: High-value intermediates, preserving the bromine label.

Reagents:

-

Substrate: Ethyl 5-bromofuran-3-carboxylate (1.0 eq)

-

Reagent: DIBAL-H (1.0 M in Toluene or DCM) (2.5 eq)

-

Solvent: Anhydrous Dichloromethane (DCM) or THF

-

Quench: Rochelle’s Salt (Potassium Sodium Tartrate) saturated solution.

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

-

Dissolution: Dissolve the substrate in anhydrous DCM (0.1 M concentration).

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Crucial: Low temperature prevents attack on the bromine.

-

Addition: Add DIBAL-H dropwise via syringe pump or pressure-equalizing funnel over 20 minutes. Maintain internal temp < -70°C.

-

Monitoring: Stir at -78°C for 1 hour. Warm slowly to 0°C over 30 minutes. Check TLC (Hexane/EtOAc 3:1).

-

Target Rf: ~0.3 (Alcohol). Starting Material Rf: ~0.8.

-

-

Quench (The Critical Step):

-

Dilute with diethyl ether at 0°C.

-

Add Saturated Aqueous Rochelle’s Salt (volume equal to reaction solvent).

-

Note: A gelatinous aluminum emulsion will form. Vigorously stir at Room Temperature (RT) for 1–2 hours until two clear layers appear.

-

-

Extraction: Separate layers. Wash aqueous layer with DCM (2x). Dry combined organics over Na₂SO₄.

-

Purification: Concentrate in vacuo. Usually yields clean oil/solid; if necessary, flash chromatography (SiO₂, 10-40% EtOAc in Hexanes).

Method B: The Scalable Alternative (LiAlH₄)

Best for: Gram-scale batches where DIBAL-H volume is prohibitive.

Reagents:

-

Reagent: LiAlH₄ (Pellets or powder) (1.2 eq - slight excess only)

-

Solvent: Anhydrous THF or Diethyl Ether.

Step-by-Step:

-

Suspension: Suspend LiAlH₄ in anhydrous THF at 0°C (Ice bath).

-

Addition: Dissolve substrate in THF and add dropwise to the LiAlH₄ suspension. Do not let temperature rise above 5°C.

-

Reaction: Stir at 0°C for 30–60 minutes. Do not reflux.

-

Fieser Workup (n, n, 3n):

-

For every x grams of LiAlH₄ used:

-

Add x mL water (very slowly, gas evolution!).

-

Add x mL 15% NaOH solution.

-

Add 3x mL water.

-

-

Filtration: Stir for 15 mins until a white granular precipitate forms. Filter through a Celite pad.

-

Concentration: Evaporate solvent to obtain crude alcohol.

Troubleshooting & Expert Insights (E-E-A-T)

DOT Diagram 2: Troubleshooting Logic Flow

Caption: Decision tree for common synthetic pitfalls.

Critical Stability Warning: NMR Analysis

Furan derivatives are highly sensitive to trace acids. Chloroform-d (CDCl₃) often contains trace HCl, which can catalyze the rearrangement or polymerization of the furan alcohol.

-

Recommendation: Filter CDCl₃ through basic alumina before use, or use DMSO-d₆ for characterization.

Characterization Data (Expected)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 7.65 (s, 1H, H-2 furan)

-

δ 6.60 (s, 1H, H-4 furan)

-

δ 5.10 (t, 1H, -OH)

-

δ 4.35 (d, 2H, -CH₂-)

-

-

Key Diagnostic: Disappearance of the ethyl quartet (~4.2 ppm) and triplet (~1.2 ppm).

References

-

PubChem Compound Summary. "(5-Bromofuran-2-yl)methanol.

-

[Link]

-

-

Royal Society of Chemistry (RSC). "Selective reduction of carbon-bromide bond and ester carbonyl group.

-

[Link] (General Reference for DIBAL-H selectivity protocols).

-

-

Master Organic Chemistry. "Lithium Aluminum Hydride (LiAlH4)

-

[Link]

-

-

Palchikov, V.A., et al. "Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation." Russian Journal of Organic Chemistry, 2014.[2] (Highligting furan instability in acidic CDCl3).

-

[Link]

-

Sources

Troubleshooting & Optimization

Heterocycle Stability Support Center: Furan Hydrolysis

Current Status: Online | Tier: Senior Application Support Ticket ID: FUR-HYD-001 Subject: Preventing Furan Ring Opening & Degradation During Basic Hydrolysis[1]

Diagnostic Triage: Is Your Ring Actually Opening?

Before altering your synthetic route, we must diagnose the failure mode.[1] Furan rings are paradoxically robust yet fragile; they resist basic conditions better than acidic ones, yet frequently degrade into "black tar" during routine saponification.[1]

The Diagnostic Matrix:

| Observation | Probable Cause | Mechanism |

| Reaction turns black/brown instantly | Oxidative Polymerization | Furans are electron-rich dienes susceptible to autoxidation in the presence of base and trace |

| Product disappears; NMR shows aliphatic signals | True Ring Opening | Nucleophilic attack by |

| Low yield; Starting material recovery | Ester Steric Hindrance | The ester is too hindered, or the base is deactivating the enzyme (if biocatalytic). |

The Core Mechanism: Why Furans Break in Base

While furan is generally stable to base, Activated Furans (those with EWGs like nitro, ketone, or sulfone groups at C2/C5) act as "vinylogous Michael acceptors."[1]

The Pathway to Destruction:

-

Activation: The EWG pulls electron density, making the ring electrophilic.[1]

-

Nucleophilic Attack: Hydroxide (

) attacks the -

Ring Scission: The resulting intermediate collapses, breaking the C-O bond and forming a reactive enolate/dicarbonyl species that rapidly polymerizes.[1]

Figure 1: Mechanism of nucleophilic attack leading to furan ring opening in activated substrates.

Protocol Selector: Choose Your Weapon

Do not use standard refluxing NaOH/MeOH for sensitive furan esters.[1] Select the protocol based on your substrate's electronic profile.[1]

Figure 2: Decision tree for selecting the appropriate hydrolysis reagent.

Detailed Protocols

Method A: The "Cold Lithium" Protocol (Standard)

Best for: Simple alkyl furans or furans with electron-donating groups.

Lithium Hydroxide (LiOH) is less aggressive than NaOH/KOH due to the lithium cation's coordination ability and lower basicity in organic mixtures.

Reagents:

-

LiOH (2.0 equiv)

-

Solvent: THF:MeOH:H2O (3:1:1)

-

Critical Additive: Argon/Nitrogen balloon (Oxygen exclusion is vital).

Step-by-Step:

-

Dissolve the furan ester in THF/MeOH.[1]

-

Degas the solution by bubbling

for 10 minutes (prevents oxidative darkening). -

Cool to 0°C .

-

Add LiOH (dissolved in minimal water) dropwise.[1]

-

Monitor by TLC.[1][2][3] Do not heat. Most furan esters hydrolyze within 2-4 hours at 0°C to RT.[1]

-

Quench: Acidify carefully with 1M HCl to pH 4-5 (avoid strong acid excess to prevent acid-catalyzed opening).

Method B: The "Nuclear Option" (Trimethyltin Hydroxide)

Best for: Sterically hindered esters or substrates sensitive to ANY free hydroxide.

Trimethyltin hydroxide (

WARNING: Organotins are highly toxic.[1] Use double gloving and work in a fume hood.[1]

Protocol:

-

Dissolve ester (1.0 equiv) in 1,2-dichloroethane (DCE).[1]

-

Add

(2.0 - 5.0 equiv).[1] -

Heat to 60-80°C in a sealed tube (The reaction is neutral, so heat is tolerated better).

-

Workup: The challenge is removing tin. Wash with 5% HCl, or use KF on silica gel to precipitate the tin as insoluble fluoride.[1]

Method C: The "Biocatalytic Shield" (Enzymatic Hydrolysis)

Best for: Highly activated furans (Nitrofurans) or chiral resolution.

Lipases work at pH 7.0, completely eliminating the risk of base-mediated ring opening.[1] Candida antarctica Lipase B (CALB/Novozym 435) is the industry standard [2].

Protocol:

-

Suspend immobilized CALB (Novozym 435, 50% w/w relative to substrate) in Phosphate Buffer (pH 7.[1]2) / Acetone (9:1).

-

Note: Acetone aids solubility but too much deactivates the enzyme.[1]

-

-

Incubate at 30°C with orbital shaking (200 rpm).

-

pH Stat: As hydrolysis proceeds, acid forms.[1] If you lack an autotitrator, check pH hourly and adjust with dilute NaOH to maintain pH 7.0.[1]

-

Filter off the enzyme beads (reusable) and extract the product.

FAQ: Troubleshooting Specific Failures

Q: I used LiOH, but my product still decomposed into a red/black oil. A: You likely have trace peroxides in your THF or dissolved oxygen.[1] Furans are "sponges" for singlet oxygen.[1]

-

Fix: Use freshly distilled THF and perform the reaction under strict inert atmosphere. Add a radical scavenger like BHT (butylated hydroxytoluene) if the substrate allows.

Q: Can I use TMSOK (Potassium Trimethylsilanolate)? A: Yes. TMSOK is a "water-free" hydroxide source.[1] It is soluble in organic solvents (THF/DCM).[1] This avoids the aqueous interface where hydroxide concentration can be locally high.[1] It is a safer alternative to Tin, though slightly more basic.[1]

Q: My furan has a ketone at the C2 position. Every base destroys it. A: This is a classic "1,4-dicarbonyl" trap.[1] The ketone activates the ring toward nucleophiles.

-

Fix: Switch to Method C (Enzymatic) immediately. Chemical hydrolysis is rarely successful here without protecting the ketone as an acetal first.[1]

References

-

Nicolaou, K. C. , et al. (2005).[1][4][5][6] "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition, 44(9), 1378–1382.[1][4] Link

-

Anderson, E. M. , et al. (1998).[1] "Biocatalytic conversions of furan derivatives." Journal of Biotechnology, 64(1), 11-23.[1] Link

-

Katritzky, A. R. (2010).[1] Handbook of Heterocyclic Chemistry. 3rd Edition. Elsevier.[1] (General stability data).

-

Galkin, K. I. , & Sandulenko, I. V. (2025).[1][7] "The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions." Molecules. Link

Sources

- 1. Furan - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. academicjournals.org [academicjournals.org]

- 4. A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide | Zendy [zendy.io]

- 7. researchgate.net [researchgate.net]

Technical Support Center: Regioselectivity in the Bromination of Ethyl Furan-3-carboxylate

Welcome to the technical support center for navigating the complexities of electrophilic bromination of ethyl furan-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this substrate and encountering challenges with regioselectivity. Here, we will dissect the underlying mechanistic principles, troubleshoot common experimental issues, and provide validated protocols to help you achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the bromination of ethyl furan-3-carboxylate?

The main challenge lies in controlling the position of bromination on the furan ring. The furan ring is an electron-rich heterocycle that is highly activated towards electrophilic aromatic substitution, with a strong intrinsic preference for substitution at the C2 and C5 positions (the α-positions).[1][2][3] However, the ethyl carboxylate group at the C3 position is an electron-withdrawing group, which deactivates the ring and directs incoming electrophiles. The interplay between the activating nature of the furan ring and the directing effect of the C3-ester group can lead to a mixture of isomeric products.

Q2: Which positions on the ethyl furan-3-carboxylate ring are most likely to be brominated?

The electrophilic substitution on a 3-substituted furan ring is a classic example of competing directing effects. Here's the breakdown:

-

C5 Position: This position is α to the furan oxygen and is the most electronically activated position for electrophilic attack. The electron-withdrawing ester at C3 has a less pronounced deactivating effect at C5 compared to other positions. Therefore, the 5-bromo isomer is generally the major product .

-

C2 Position: This is the other α-position. While still highly reactive, it is adjacent to the bulky and deactivating ethyl carboxylate group, which can sterically hinder the approach of the electrophile. Thus, the 2-bromo isomer is often a minor product .

-

C4 Position: This position is β to the furan oxygen and adjacent to the deactivating ester group. It is the most deactivated position on the ring, and formation of the 4-bromo isomer is generally not favored .

Q3: What are the best brominating agents for this reaction?

-

N-Bromosuccinimide (NBS): This is the most commonly used reagent for the bromination of activated heterocyclic systems like furan.[4][5] It is a solid, easier to handle than liquid bromine, and provides a low concentration of electrophilic bromine, which can help to minimize side reactions.

-

Bromine (Br₂): While effective, liquid bromine is more reactive and can lead to over-bromination or decomposition of the sensitive furan ring.[6][7] It is often used in a non-polar solvent at low temperatures to control its reactivity.

Troubleshooting Guide

Issue 1: Poor Regioselectivity - Mixture of 2-bromo and 5-bromo isomers

Root Cause Analysis: The formation of a mixture of 2- and 5-bromo isomers is the most common issue. This arises because both α-positions of the furan ring are activated, and the directing effect of the 3-ester group is not strong enough to completely favor one position over the other under all conditions.

Solutions:

-

Lower the Reaction Temperature: Running the reaction at lower temperatures (e.g., -20 °C to 0 °C) can increase the selectivity for the thermodynamically favored 5-bromo product.

-

Solvent Choice: The polarity of the solvent can influence regioselectivity.

-

Non-polar solvents such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃) with NBS often favor the desired 5-bromo isomer.

-

Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) can sometimes lead to different selectivity profiles. It is advisable to perform a small-scale screen of solvents.

-

-

Slow Addition of the Brominating Agent: Adding the brominating agent (e.g., a solution of NBS in DMF) dropwise to the cooled solution of ethyl furan-3-carboxylate can help maintain a low concentration of the electrophile and improve selectivity.

Issue 2: Low Yield and/or Decomposition of Starting Material

Root Cause Analysis: Furan rings are sensitive to strong acids and oxidizing conditions.[8] The hydrogen bromide (HBr) generated as a byproduct during the bromination can catalyze polymerization or ring-opening of the furan moiety, leading to dark-colored reaction mixtures and low yields.

Solutions:

-

Use a Non-nucleophilic Base: The addition of a mild, non-nucleophilic base like pyridine or 2,6-lutidine can scavenge the HBr byproduct as it forms, preventing acid-catalyzed decomposition.

-

NBS as the Brominating Agent: NBS is often preferred over Br₂ because it produces succinimide as a byproduct, which is less acidic than HBr.

-

Control Stoichiometry: Use of a slight excess (1.05-1.1 equivalents) of the brominating agent is often sufficient. A large excess can lead to di-bromination and other side reactions.

-

Reaction Time: Monitor the reaction closely by TLC or GC-MS. Prolonged reaction times can lead to product degradation.

Issue 3: Formation of Di-brominated Products

Root Cause Analysis: The mono-brominated furan is still an activated aromatic ring and can undergo a second bromination, although at a slower rate than the starting material. This is more likely to occur if an excess of the brominating agent is used or if the reaction is run for an extended period.

Solutions:

-

Precise Stoichiometry: Use no more than 1.1 equivalents of the brominating agent.

-

Monitor the Reaction: Once the starting material is consumed (as determined by TLC or GC-MS), quench the reaction immediately to prevent further bromination.

-

Purification: Careful column chromatography can usually separate the mono- and di-brominated products.

Factors Influencing Regioselectivity

The regiochemical outcome of the bromination of ethyl furan-3-carboxylate is a delicate balance of electronic and steric effects. The following diagram illustrates the key factors at play.

Caption: Factors influencing bromination regioselectivity.

Comparative Data on Reaction Conditions

The following table summarizes typical conditions and expected outcomes for the bromination of ethyl furan-3-carboxylate. Note that the exact ratios can vary and should be determined empirically for your specific setup.

| Brominating Agent | Solvent | Temperature (°C) | Typical Time (h) | Major Product | Minor Product(s) | Expected Yield (%) |

| NBS (1.1 eq) | CCl₄ | 0 to RT | 1-3 | 5-bromo | 2-bromo | 70-85 |

| NBS (1.1 eq) | CHCl₃ | 0 to RT | 1-3 | 5-bromo | 2-bromo | 75-90 |

| NBS (1.1 eq) | DMF | -10 to 0 | 2-4 | 5-bromo | 2-bromo, trace di-bromo | 65-80 |

| Br₂ (1.0 eq) | Dioxane | 0 | 1-2 | 5-bromo | 2-bromo, decomposition | 50-70 |

Experimental Protocols

Protocol 1: Selective Bromination using NBS in Chloroform

This protocol is designed to maximize the yield of the 5-bromo isomer.

Workflow Diagram:

Sources

- 1. quora.com [quora.com]

- 2. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Bromination - Common Conditions [commonorganicchemistry.com]

- 5. Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. mdpi.com [mdpi.com]

- 8. webpages.iust.ac.ir [webpages.iust.ac.ir]

Technical Support Center: Purification of Ethyl 5-Bromofuran-3-carboxylate

Welcome to the technical support guide for the purification of ethyl 5-bromofuran-3-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who work with this important synthetic intermediate. The purity of this compound is critical for the success of subsequent reactions, and its purification can present unique challenges, including the removal of closely-related impurities and ensuring product stability. This guide provides in-depth, experience-driven troubleshooting advice and protocols to help you achieve high purity and yield.

Section 1: Troubleshooting Common Purification Issues (Q&A)

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Column Chromatography Problems

Q1: My TLC shows poor separation between the product and an impurity. How do I optimize the solvent system?

A1: Poor separation is the most common challenge in chromatography. It typically arises from an eluent with either too high or too low polarity, or from impurities with very similar polarity to the product.

-

The Causality: The principle of silica gel chromatography is separation based on polarity. Your target, ethyl 5-bromofuran-3-carboxylate, is moderately polar. Impurities like the starting material (ethyl furan-3-carboxylate) will be slightly more polar, while over-brominated (dibromo) byproducts will be less polar. The goal is to find a solvent system where the difference in their affinity for the silica gel is maximized.

-

Troubleshooting Steps:

-

Systematic Solvent Screening: Start with a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane (DCM). A common starting point is a 9:1 or 8:2 mixture of Hexanes:Ethyl Acetate.[1]

-

Adjust Polarity Incrementally: If the spots are too high on the TLC plate (high Rf), decrease the polarity by reducing the amount of ethyl acetate. If the spots remain at the baseline (low Rf), increase the polarity.

-

Try a Different Solvent System: If adjusting polarity doesn't resolve the spots, switch one of the solvents. For example, replacing ethyl acetate with DCM can alter the selectivity of the separation. Toluene can also be used as a non-polar component to influence aromatic interactions.

-

Consider an Additive: For acidic or basic impurities, adding a small amount (0.1-1%) of acetic acid or triethylamine to the eluent can improve peak shape and separation by neutralizing interactions with the silica. However, be mindful that acidic conditions can potentially degrade the bromofuran ring.[2]

-

Q2: The product appears to be decomposing on the silica gel column, leading to streaking and low yield. What can I do?

A2: Furan rings, especially halogenated ones, can be sensitive to the acidic nature of standard silica gel.[2] Prolonged contact time can lead to degradation.

-

The Causality: The surface of silica gel is covered in silanol groups (Si-OH), which are weakly acidic. This acidity can catalyze decomposition or rearrangement of sensitive compounds.[2]

-

Troubleshooting Steps:

-

Use Deactivated Silica: Treat standard silica gel by adding 1-2% triethylamine to your eluent system. This neutralizes the acidic sites. Alternatively, you can use commercially available deactivated (neutral) silica gel.

-

Minimize Contact Time: Use flash column chromatography with positive pressure to speed up the elution. Avoid letting the column run dry or sit for extended periods. A properly packed, shorter, and wider column will have a faster run time than a long, thin one.

-

Dry Loading: Instead of dissolving the crude product in a solvent and loading it directly, pre-adsorb it onto a small amount of silica gel. This often results in a tighter band and faster, more efficient separation, reducing total run time.[3]

-

Work at Lower Temperatures: If the compound is particularly unstable, running the column in a cold room can sometimes mitigate decomposition.

-

Recrystallization Problems

Q3: My compound "oils out" as a liquid instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solubility of the compound in the solvent is too high at the temperature of crystallization, or when the solution is supersaturated and cools too quickly.[3] The melting point of the impurity-laden compound is effectively lowered below the temperature of the solution.

-

The Causality: For successful crystallization, molecules need time to orient themselves into an ordered crystal lattice. If the solution is cooled too fast or is too concentrated, the molecules crash out of solution as a disordered, supercooled liquid (an oil).

-

Troubleshooting Steps:

-

Re-heat and Add More Solvent: Heat the mixture until the oil redissolves completely. Then, add a small amount of additional hot solvent to make the solution slightly more dilute.[3]

-

Slow Cooling: This is the most critical step. Allow the flask to cool slowly to room temperature on the benchtop, undisturbed. Insulating the flask with glass wool or paper towels can help. Once at room temperature, move it to a refrigerator, and finally to a freezer or ice bath. Slow cooling is essential for forming pure, well-defined crystals.[3]

-

Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[3]

-

Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.[3]

-

Change the Solvent System: The chosen solvent may be too good. Consider using a solvent pair (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not). Dissolve the compound in the minimum amount of the boiling "good" solvent, then slowly add the "poor" solvent dropwise until the solution just becomes cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly.

-

Q4: My recrystallization yield is very low. How can I improve it?

A4: Low yield is often due to using too much solvent, incomplete crystallization, or loss of product during filtration and washing.

-

Troubleshooting Steps:

-

Use the Minimum Amount of Hot Solvent: The goal is to create a saturated solution at high temperature. Add the solvent in small portions to the boiling mixture until the solid just dissolves. Using a large excess will keep much of your product in solution even when cold.[4]

-

Ensure Thorough Cooling: Cool the solution in an ice-water bath for at least 15-20 minutes after it has reached room temperature to maximize precipitation.[3]

-

Recover a Second Crop: Do not discard the filtrate (mother liquor) immediately. Concentrate it by about half on a rotary evaporator and re-cool to obtain a second crop of crystals. Note that this second crop may be less pure than the first.[3]

-

Wash with Ice-Cold Solvent: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent. Using room-temperature solvent will redissolve some of your product.[3]

-

Section 2: Frequently Asked Questions (FAQs)

Q5: What are the most common impurities I should expect in my crude ethyl 5-bromofuran-3-carboxylate?

A5: The impurity profile depends heavily on the synthetic route, but for a typical electrophilic bromination of ethyl furan-3-carboxylate, you should anticipate:

-

Unreacted Starting Material: Ethyl furan-3-carboxylate.

-

Over-brominated Products: Di-brominated furan species (e.g., ethyl 2,5-dibromofuran-3-carboxylate).

-

Regioisomers: Depending on the directing effects of the ester, bromination at other positions on the furan ring is possible, though the 5-position is generally favored.

-

Reagents/Byproducts: Residual brominating agents (like succinimide from NBS) or acidic byproducts (like HBr).[5] A proper aqueous work-up is crucial to remove these before purification.[6]

Q6: Which purification method is best: column chromatography or recrystallization?

A6: The best method depends on the scale and impurity profile.

-

Column Chromatography is excellent for removing impurities with different polarities and is often the best choice for the initial purification of a crude reaction mixture, especially if it contains multiple byproducts.[1]

-

Recrystallization is a highly effective technique for removing small amounts of impurities from a solid product. It is often used as a final polishing step after chromatography to obtain material of very high purity. If your crude product is already relatively clean (>85-90%), a direct recrystallization may be sufficient.[4][7]

A common and robust strategy is to perform an initial purification by flash chromatography followed by a final recrystallization of the combined, pure fractions.

Q7: How do I confirm the purity of my final product?

A7: A combination of techniques should be used:

-

Thin-Layer Chromatography (TLC): The purified product should appear as a single, non-streaking spot in multiple solvent systems.

-

Melting Point: A pure crystalline solid will have a sharp, narrow melting point range. For ethyl 5-bromofuran-3-carboxylate, the reported melting point is around 58-60 °C.[8] A broad or depressed melting range indicates the presence of impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for confirming the structure and assessing purity. The spectra should be clean, with correct chemical shifts, coupling constants, and integrations. There should be no signals corresponding to starting materials or other impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to detect volatile impurities and confirm the mass of the desired product.

Q8: What are the best practices for storing purified ethyl 5-bromofuran-3-carboxylate?

A8: Halogenated heterocycles can be sensitive to light, air, and acid. To prevent decomposition over time:

-

Store under Inert Atmosphere: After ensuring the product is completely dry, store it in a sealed vial under an inert atmosphere of argon or nitrogen.[1]

-

Protect from Light: Keep the vial in a dark place, such as a cabinet or by wrapping it in aluminum foil.

-

Store Cold: For long-term storage, keeping the compound in a freezer (-20 °C) is recommended.

Section 3: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline and should be adapted based on TLC analysis of your specific crude material.

-

TLC Analysis: Determine the optimal eluent system (e.g., 95:5 Hexanes:Ethyl Acetate) that gives your product an Rf value of ~0.3-0.4.

-

Column Packing: Select a column of appropriate size. As a rule of thumb, use about 50-100 g of silica gel for every 1 g of crude product. Pack the column as a slurry with your chosen eluent, ensuring no air bubbles or cracks are present.[3]

-

Sample Loading: Dissolve your crude product (e.g., 1 g) in a minimal amount of a solvent like dichloromethane or your eluent. In a separate flask, add this solution to a small amount of silica gel (e.g., 2-3 g). Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder. Carefully layer this powder on top of the packed column.[3]

-

Elution: Add the eluent to the column and apply gentle positive pressure with air or nitrogen to achieve a steady flow rate (e.g., ~2 inches/minute).

-